molecular formula C15H12O3 B7739471 2,2'-Dihydroxychalcone CAS No. 34000-30-1

2,2'-Dihydroxychalcone

Cat. No.: B7739471
CAS No.: 34000-30-1
M. Wt: 240.25 g/mol
InChI Key: KSHCTKZLHCSARH-MDZDMXLPSA-N
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Description

Overview of Chalcones as a Privileged Scaffold in Medicinal Chemistry

Chalcones are a group of organic compounds that form the central core of a wide array of important biological molecules. They are characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated ketone framework. nih.gov This structural motif is widespread in the plant kingdom, found in fruits, vegetables, and teas, where they act as precursors in the biosynthesis of flavonoids and isoflavonoids. nih.govmdpi.com

In the field of medicinal chemistry, the chalcone (B49325) scaffold is considered a "privileged structure." nih.govekb.eg This term denotes a molecular framework that is able to bind to multiple biological targets, thereby exhibiting a broad range of biological activities. The versatility of the chalcone structure, coupled with the relative ease of its synthesis—often through the Claisen-Schmidt condensation—allows for the creation of a multitude of derivatives. nih.govfrontiersin.org This has made chalcones an attractive template for the development of new therapeutic agents. Researchers have successfully synthesized and evaluated numerous chalcone analogs, which have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. mdpi.comekb.eg

Significance of 2,2'-Dihydroxychalcone (B190322) as a Subject of Academic Inquiry

Among the extensive family of chalcones, this compound has garnered significant attention from the scientific community. Its defining feature is the presence of hydroxyl groups at the 2 and 2' positions of the two aromatic rings. This specific hydroxylation pattern is believed to be a key determinant of its chemical reactivity and, consequently, its biological activity. spandidos-publications.com

The unique structure of this compound has been linked to a range of potent biological effects, making it a compound of considerable interest for further investigation. It is actively studied for its potential applications in pharmacology and biochemistry. biosynth.com Research has highlighted its potential in the context of disorders related to oxidative stress. biosynth.com Furthermore, this compound serves as a valuable molecular tool for elucidating the mechanisms of antioxidants and their roles in cellular protection. biosynth.com

Historical Context and Emerging Research Trajectories of Dihydroxychalcones

The study of hydroxychalcones, including dihydroxy derivatives, has a rich history rooted in the exploration of natural products and their biological activities. Initially identified as plant secondary metabolites, their role in plant defense mechanisms spurred interest in their potential pharmacological applications in humans. nih.gov Early research focused on their synthesis and the initial screening of their biological effects.

In recent years, research on dihydroxychalcones has become more sophisticated, moving towards understanding their specific molecular mechanisms of action. For instance, studies have explored the structure-activity relationships of various dihydroxychalcone isomers, revealing how the position of the hydroxyl groups influences their biological effects. mdpi.com A significant area of emerging research is the investigation of dihydroxychalcones as modulators of key cellular signaling pathways involved in inflammation and cancer. mdpi.comceu.es For example, this compound has been shown to inhibit glutathione (B108866) S-transferase (GST), an enzyme involved in cellular detoxification, thereby sensitizing cancer cells to certain chemotherapeutic agents. spandidos-publications.comceu.esmedchemexpress.com

Current research trajectories are also exploring the potential of dihydroxychalcones as anti-inflammatory agents. mdpi.com Studies have shown that some dihydroxychalcones can inhibit the production of pro-inflammatory mediators. mdpi.com The ongoing exploration of these compounds promises to uncover new therapeutic possibilities and deepen our understanding of their role in cellular processes.

PropertyValue
IUPAC Name (E)-1,3-bis(2-hydroxyphenyl)prop-2-en-1-one
Molecular Formula C15H12O3
Synonyms 1,3-Bis(2-hydroxyphenyl)-2-propen-1-one, NSC 73256, NSC 636811
Primary Biological Role Glutathione S-transferase (GST) inhibitor

Research Findings on the Biological Activities of this compound

Biological ActivityModel SystemKey Findings
Anticancer Human prostate cancer cells (PC3)Induces cell cycle arrest and apoptosis. medchemexpress.com Causes a dose-dependent reduction in cell viability. medchemexpress.com Decreases the protein levels of Cyclin A, Cyclin B1, cdc2, and PLK1. medchemexpress.com
Enzyme Inhibition Human colon cancer cellsPotent inhibitor of glutathione S-transferase (GST) with an IC50 value of 28.9 μM. spandidos-publications.commedchemexpress.com
Chemosensitization Human colon adenocarcinoma cellsSensitizes cancer cells to chlorambucil (B1668637) and melphalan. spandidos-publications.com
Anti-inflammatory Rat neutrophilsFound to be a potent inhibitor of the discharge of lysozyme (B549824) and β-glucuronidase. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,3-bis(2-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-13-7-3-1-5-11(13)9-10-15(18)12-6-2-4-8-14(12)17/h1-10,16-17H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHCTKZLHCSARH-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257980
Record name (2E)-1,3-Bis(2-hydroxyphenyl)-2-propen-1-one
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Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34000-30-1, 15131-80-3
Record name (2E)-1,3-Bis(2-hydroxyphenyl)-2-propen-1-one
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Record name 2,2'-Dihydroxychalcone
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Record name MLS002693860
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Record name (2E)-1,3-Bis(2-hydroxyphenyl)-2-propen-1-one
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Synthetic Methodologies and Chemical Derivatization of 2,2 Dihydroxychalcone and Its Analogs

Established Synthetic Routes to 2,2'-Dihydroxychalcone (B190322)

The most common and well-established method for synthesizing this compound and its analogs is the Claisen-Schmidt condensation. This reaction has been refined through various techniques to enhance reaction rates and product yields.

The Claisen-Schmidt condensation is a reliable and widely used base-catalyzed reaction for forming the carbon-carbon bonds necessary to create the chalcone (B49325) backbone. dost.gov.ph This aldol (B89426) condensation reaction involves an appropriate hydroxyacetophenone and a substituted benzaldehyde. researchgate.netnih.gov

The general mechanism involves the deprotonation of the α-carbon of the acetophenone (B1666503) by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones. nih.govmdpi.com

A variety of bases have been successfully employed as catalysts in this reaction, with sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) being the most common due to their effectiveness and low cost. researchgate.netnih.govresearchgate.net Studies have shown that sodium hydroxide exhibits excellent catalytic activity compared to other bases like calcium hydroxide or magnesium hydroxide. The choice of solvent also plays a crucial role, with alcohols such as ethanol, methanol (B129727), or isopropyl alcohol frequently used to dissolve the reactants. researchgate.net Optimization studies have indicated that factors like temperature and the quantity of the base catalyst significantly affect the product yield and purity, with lower temperatures (around 0°C) sometimes providing the best results.

Table 1: Common Catalysts and Solvents in Claisen-Schmidt Condensation for Chalcone Synthesis

CatalystSolventTypical ConditionsReference
Potassium Hydroxide (KOH)EthanolAqueous KOH in ethanol, stirred at room temperature. nih.gov
Sodium Hydroxide (NaOH)Isopropyl Alcohol (IPA)40% NaOH solution in IPA, stirred for approx. 4 hours at 0°C.
p-Toluenesulfonic acid (p-TSA)Solvent-freeSolid-phase organocatalyst at 50–60 °C. researchgate.net
Sodium Hydride (NaH)Dimethylformamide (DMF)60% w/w NaH in DMF. nih.gov

Traditional synthesis of chalcones via Claisen-Schmidt condensation often involves conventional heating with reaction times that can extend up to 24 hours. researchgate.netglobalresearchonline.net This method, while effective, is time-intensive and can lead to lower productivity. globalresearchonline.net

In contrast, microwave-assisted synthesis has emerged as a significantly more efficient alternative. scholarsresearchlibrary.comasianpubs.org Microwave irradiation provides uniform and selective heating, which dramatically accelerates the reaction. globalresearchonline.net This technique shortens reaction times from hours to mere minutes while often improving product yields and consistency. researchgate.netglobalresearchonline.netscholarsresearchlibrary.com For instance, the synthesis of 2'-hydroxychalcones under microwave irradiation can achieve high yields (70–93%) in as little as 2 to 10 minutes. dost.gov.ph This rapid, eco-friendly approach minimizes the formation of side products and simplifies purification processes. researchgate.netasianpubs.org The efficiency of microwave-assisted synthesis is often attributed to its ability to rapidly reach the high temperatures needed for the reaction, leading to a considerable increase in the reaction rate. researchgate.net

Table 2: Comparison of Conventional vs. Microwave Synthesis of Chalcones

MethodTypical Reaction TimeTypical YieldKey AdvantagesReference
Conventional HeatingSeveral hours (e.g., 24 hrs)Moderate to Good (e.g., 85%)Well-established, simple equipment. researchgate.net
Microwave IrradiationSeconds to minutes (e.g., 1.5 - 6 min)Good to Excellent (e.g., 94%)Rapid synthesis, higher yields, cleaner products, energy efficient. researchgate.netglobalresearchonline.netasianpubs.org

Ultrasound-assisted synthesis, or sonochemistry, offers another green and efficient method for producing this compound and its analogs. dost.gov.phnih.gov This technique utilizes the energy of acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate the reaction rate. mdpi.com

The application of ultrasound in the Claisen-Schmidt condensation has been shown to produce high yields (70.0-94.0%) of 2',4'-dihydroxychalcone (B613834) derivatives. nih.gov This method is considered eco-friendly and efficient. nih.gov Studies have demonstrated the successful synthesis of 2'-hydroxychalcones under ultrasonic irradiation in an ethanol-water solvent system, achieving moderate to good yields. dost.gov.phdost.gov.ph The reaction conditions, such as frequency and power, can be optimized to maximize yield and minimize reaction time, making it a valuable tool for the facile synthesis of these compounds. nih.govmdpi.com

Advanced Approaches in this compound Synthesis

While Claisen-Schmidt condensation remains the workhorse for chalcone synthesis, more advanced methodologies are being explored to generate diverse and complex chalcone-based scaffolds.

To access a wider variety of chalcone analogs, researchers have employed modern cross-coupling reactions. While less common than the Claisen-Schmidt condensation for simple chalcones, methods like the Suzuki-Miyaura and Heck coupling reactions offer powerful alternatives for constructing the chalcone framework. nih.govmdpi.com These palladium-catalyzed reactions allow for the coupling of different aromatic or vinylic fragments, providing a versatile route to complex chalcone derivatives that may not be easily accessible through traditional condensation methods. For example, butein (B1668091), a tetrahydroxychalcone, has been synthesized using microwave irradiation in the presence of a palladium catalyst. nih.gov Reductive coupling reactions of 2-nitrochalcones have also been developed as a pathway to synthesize 2-arylquinoline derivatives, demonstrating the utility of the chalcone scaffold in accessing other heterocyclic systems. researchgate.net

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, represents an efficient and resource-saving strategy. This approach avoids lengthy separation processes and the purification of intermediate compounds, thus saving time and reducing waste. globalresearchonline.net In the context of chalcone chemistry, one-pot procedures have been developed to synthesize related flavonoids directly from chalcone intermediates. For example, a one-pot, two-step synthesis of 3-hydroxyflavone (B191502) has been achieved through the in-situ oxidative cyclization of a 2'-hydroxychalcone (B22705) intermediate under ultrasonication. dost.gov.ph This tandem Claisen-Schmidt condensation/Algar-Flynn-Oyamada reaction showcases an advanced application of the initial chalcone synthesis. dost.gov.ph

Derivatization and Structural Modification Strategies for this compound Analogs

The core structure of this compound serves as a versatile scaffold for a multitude of chemical modifications. These derivatization strategies are pivotal in modulating the compound's physicochemical properties and biological activities. Key modifications include altering hydroxylation and alkoxylation patterns, introducing halogens and other substituents, and forming complex heterocyclic and hybrid structures.

Hydroxylation and Alkoxylation Patterns

The strategic placement of hydroxyl (-OH) and alkoxy (-OR) groups on the aromatic rings of this compound analogs is a critical aspect of their derivatization. These functional groups significantly influence the molecule's electronic properties, hydrogen-bonding capabilities, and lipophilicity.

The synthesis of hydroxylated chalcones is often achieved through the Claisen-Schmidt condensation of appropriately substituted hydroxyacetophenones and hydroxybenzaldehydes. This reaction is typically base-catalyzed, with reagents such as sodium hydroxide or potassium hydroxide used in an alcoholic solvent. tsijournals.com To enhance reaction efficiency, shorten reaction times, and improve yields, microwave-assisted organic synthesis has been successfully employed. ijsr.net

Alkoxylation, the introduction of an alkoxy group, is another common modification. This is often achieved by reacting a hydroxylated precursor with an alkyl halide in the presence of a base like potassium carbonate. Sonochemical methods, utilizing ultrasound irradiation, have been shown to facilitate these reactions, offering a more efficient and environmentally friendly alternative to traditional heating. nih.gov The introduction of alkoxy groups, particularly methoxy (B1213986) groups, can influence the molecule's biological activity. While free hydroxyl groups are often essential for activities like antioxidant and antimicrobial effects, methoxy groups may positively affect other properties such as antitumor activity. nih.gov

The position of hydroxyl and alkoxy substituents has a profound impact on the chalcone's properties. For instance, the 2'-hydroxyl group is known to form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, which influences the molecule's conformation and reactivity. nih.gov Theoretical studies on dihydrochalcones have indicated that the presence of hydroxyl groups at the C2 and C4 positions is crucial for their antioxidant activity. nih.gov The specific pattern of hydroxylation and alkoxylation can, therefore, be tailored to optimize a desired biological effect.

Below is a table summarizing examples of synthesized this compound analogs with varying hydroxylation and alkoxylation patterns.

Compound NameRing A SubstituentsRing B SubstituentsSynthetic Method
2',4'-Dihydroxychalcone2'-OH, 4'-OHUnsubstitutedClaisen-Schmidt Condensation ijsr.net
2',5'-Dihydroxychalcone (B1234639)2'-OH, 5'-OHUnsubstitutedClaisen-Schmidt Condensation ijsr.net
1-{2-Hydroxy-5-[(2-methylprop-2-en-1-yl)oxy]phenyl}ethanone2'-OH, 5'-O-isobutenylUnsubstitutedAlkylation followed by Claisen-Schmidt Condensation nih.gov

Halogenation and Other Substituent Modifications

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) and other substituents onto the this compound framework is a key strategy for modulating its biological and physicochemical properties. Halogenation can alter the electronic nature of the aromatic rings, influence lipophilicity, and introduce new potential binding interactions with biological targets.

The synthesis of halogenated 2'-hydroxychalcones can be achieved by using halogen-substituted acetophenones or benzaldehydes in the Claisen-Schmidt condensation. For example, 4'-fluoro-2'-hydroxychalcones have been synthesized and evaluated for their biological activities. mdpi.com The position of the halogen substituent is crucial; for instance, a 4'-fluoro group has been shown to be beneficial in certain contexts. mdpi.com

Beyond halogens, other functional groups such as nitro (-NO2) and methyl (-CH3) groups can be introduced to the chalcone scaffold. The synthesis of 2-nitrochalcone (B191979) derivatives has been accomplished through the condensation of 2-nitroacetophenone with various substituted benzaldehydes. mdpi.com These modifications can significantly impact the electronic properties of the molecule. Electron-donating groups like methyl and methoxy groups, and electron-withdrawing groups like halogens and nitro groups, can fine-tune the reactivity and biological profile of the resulting chalcone analogs. mdpi.com

The following table provides examples of this compound analogs with various substituent modifications.

Compound NameRing A SubstituentsRing B SubstituentsOther Substituents
4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone2'-OH, 4'-F2-OCH3, 3-OCH3-
4'-Fluoro-2'-hydroxy-4-methoxychalcone2'-OH, 4'-F4-OCH3-
2-Nitrochalcone derivative2'-OHVaries (e.g., fluoro, methoxy)2-NO2 on Ring A

Formation of Heterocyclic Derivatives and Hybrid Scaffolds

The α,β-unsaturated ketone moiety in the this compound structure serves as a reactive electrophilic center, making it an excellent precursor for the synthesis of various heterocyclic compounds. This is typically achieved through reactions with binucleophiles that attack the β-carbon and the carbonyl carbon, leading to cyclization.

Common heterocyclic systems derived from chalcones include:

Flavanones: Intramolecular cyclization of 2'-hydroxychalcones, often under acidic or basic conditions, leads to the formation of flavanones, which are a major class of flavonoids. nih.govresearchgate.net

Pyrazoles: Reaction of chalcones with hydrazine (B178648) derivatives yields pyrazoline intermediates, which can be further oxidized to pyrazoles. nih.gov

Isoxazoles: Condensation of chalcones with hydroxylamine (B1172632) hydrochloride results in the formation of isoxazole (B147169) derivatives. tsijournals.com

Oxazines and Thiazines: Reaction of chalcones with urea (B33335) or thiourea (B124793) in the presence of a base can lead to the formation of six-membered oxazine (B8389632) and thiazine (B8601807) rings, respectively. tsijournals.com

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. nih.gov The this compound scaffold is an attractive component for creating such hybrid molecules. For instance, stilbene-fused 2'-hydroxychalcones have been synthesized by reacting stilbene-containing benzaldehydes with acetophenones. nih.gov This strategy combines the structural features of both stilbenes and chalcones into a single molecular entity. Similarly, pyrazole-chalcone conjugates have been designed and synthesized as potential therapeutic agents. nih.gov

The table below showcases some of the heterocyclic and hybrid structures that can be derived from this compound analogs.

Derivative TypeHeterocyclic Ring/Hybrid FeatureReagents/Method
Flavanone (B1672756)Dihydropyranone fused to Ring AIntramolecular cyclization nih.gov
PyrazoleFive-membered ring with two adjacent nitrogen atomsHydrazine derivatives nih.gov
IsoxazoleFive-membered ring with adjacent nitrogen and oxygen atomsHydroxylamine hydrochloride tsijournals.com
Stilbene-chalcone hybridCovalently linked stilbene (B7821643) and chalcone moietiesHeck reaction followed by Claisen-Schmidt condensation nih.gov

Structure Activity Relationship Sar Studies of 2,2 Dihydroxychalcone Derivatives

Influence of Hydroxyl Group Positioning on Biological Efficacy

The position of hydroxyl (-OH) groups on the chalcone (B49325) scaffold is a primary determinant of its biological efficacy, particularly its antioxidant activity. Research indicates that both the presence and specific location of these groups are crucial for mechanisms like resonance stabilization and hydrogen atom transfer.

The antioxidant capabilities of dihydrochalcone (B1670589) derivatives are significantly dependent on the presence of hydroxyl groups at the C2 and C4 positions. mdpi.com The 2'-OH group, in particular, has been shown to increase antioxidant potency. bohrium.com The efficacy of these compounds is linked to the stabilization of the phenoxyl radical formed after hydrogen donation. For instance, in 2,4,6-trihydroxyacetophenone, the unpaired electron is delocalized across the phenolic oxygens at positions 2, 4, and 6, as well as specific carbon atoms, which enhances stability. mdpi.comresearchgate.net

Comparative studies have shown that different hydroxylation patterns lead to varied activities. A 2′,6′-di-OH moiety in a dihydrochalcone confers greater antioxidant activity than a 2′,4′-di-OH moiety. mdpi.com This is attributed to more effective resonance with the adjacent keto group. mdpi.com Furthermore, the presence of an o-dihydroxyl group on the B-ring enhances antioxidant potential through various mechanisms. bohrium.com The dissociation ability of the hydroxyl groups also plays a role, with studies indicating that the first dissociation typically occurs at the 4′-OH position. bohrium.com

Table 1: Influence of Hydroxyl Group Positioning on Biological Activity

Hydroxyl Group Position(s) Observed Effect on Biological Efficacy Reference(s)
2'-OH Increases antioxidant potency. bohrium.com
2-OH and 4-OH Essential for antioxidant activity. mdpi.com
4'-OH Site of the first dissociation, influencing free radical scavenging. bohrium.com
2',6'-di-OH Possesses higher electron transfer (ET) and hydrogen atom transfer (HAT) activities compared to the 2',4'-di-OH moiety due to resonance with the keto group. mdpi.com
o-dihydroxyl on B-ring Increases antioxidant potency through multiple mechanisms. bohrium.com

Impact of Substituent Modifications on Pharmacological Profiles

Modifying the 2,2'-dihydroxychalcone (B190322) structure with substituents other than hydroxyl groups significantly alters its pharmacological profile. These modifications can enhance or diminish activity by influencing factors like electron distribution, steric hindrance, and solubility.

Methoxylation: The introduction of methoxy (B1213986) (-OCH3) groups can have varied effects. Methoxylation at the ortho-OH position can greatly enhance antioxidant potential, possibly through p-π conjugation. mdpi.com In some contexts, such as antitumor activity, methoxy substitutions on the aromatic ring are considered beneficial. nih.gov However, for other activities like antioxidant and antimicrobial functions, methoxy groups may decrease the efficacy compared to free hydroxyl groups. nih.gov For instance, a chalcone derivative with two hydroxyl groups on ring B (butein) showed better combined antioxidant and lipoxygenase (LOX) inhibition than derivatives with methoxy groups. nih.gov

Glycosylation: The addition of a glycosyl group typically reduces the antioxidant capacity of dihydrochalcones. This is observed even when the glycosylation occurs at an alcoholic hydroxyl and does not reduce the number of phenolic hydroxyls. mdpi.com The decrease in activity is attributed to the glycosyl group not only reducing the potential for electron or hydrogen atom transfer but also creating steric hindrance that can hinder the ability to form radical adducts. mdpi.com For example, phloretin (B1677691) consistently shows higher antioxidant capacity than its 2'-O-glucoside, phloridzin. mdpi.com

Other Substitutions: The incorporation of different functional groups can target a range of biological activities.

Ethers, Esters, and Amides: For cholinesterase (ChE) inhibition, modifying hydroxyl functionalities into other groups has been explored. Ether-based chalcones, in particular, have demonstrated a better inhibitory profile against ChE. mdpi.com

Amino Groups: The addition of amino functionalities, such as in chalcone Mannich bases, plays a crucial role in determining the inhibitory potential against enzymes like acetylcholinesterase (AChE). The type of amine is also important; a piperidine (B6355638) substitution showed potent AChE inhibition, while a morpholine (B109124) group led to a drastic decrease in activity. mdpi.com

Halogens and Alkyl Groups: Quantitative structure–activity relationship (QSAR) models suggest that the presence of methyl, methoxy, fluorine, and chlorine substituents can increase the binding affinity of derivatives to certain enzymes. researchgate.net Electron-donating substituents are predicted to enhance the inhibition of enzymes like 5-lipoxygenase and cyclooxygenase. researchgate.net

Table 2: Impact of Substituent Modifications on Pharmacological Activity

Modification Substituent Group Effect on Pharmacological Profile Reference(s)
Methoxylation Methoxy (-OCH3) Enhances antioxidant potential at ortho-OH position; may positively affect antitumor activity but decrease antimicrobial activity. mdpi.comnih.gov
Glycosylation Glycosyl Reduces antioxidant capacity due to decreased ET/HAT potential and steric hindrance. mdpi.com
Etherification Ether Can result in a better inhibitory profile against cholinesterases compared to the parent hydroxyl compound. mdpi.com
Amination Amino (e.g., piperidine, morpholine) Crucial for cholinesterase inhibition, with activity dependent on the specific amine used. mdpi.com
Halogenation/Alkylation Fluoro, Chloro, Methyl Can increase binding affinity for certain enzymes; electron-donating groups may enhance 5-LOX and COX inhibition. researchgate.net

Correlation of Structural Features with Specific Receptor Interactions and Pathway Modulations

The biological activity of this compound derivatives is ultimately defined by their interaction with specific molecular targets, such as enzymes. Docking studies and molecular modeling have elucidated how specific structural features of these chalcones engage with the active sites of receptors, leading to the modulation of biological pathways.

A key structural feature of chalcones is the α,β-unsaturated carbonyl system (ethenyl-carbonyl group), which can be crucial for covalent interactions with enzyme active sites. mdpi.com For example, in the inhibition of falcipain-2, a cysteine protease, this moiety is hypothesized to interact chemically with the essential Cys42 residue in the enzyme's active site. mdpi.com Computational docking of the chalcone butein (B1668091) into falcipain-2 suggests that the S(Cys42) atom interacts with the carbonyl carbon, potentially leading to a covalent bond that inhibits the enzyme. mdpi.com

Hydrogen bonding and other non-covalent interactions also play a critical role in the binding and orientation of chalcone derivatives within receptor sites.

Lipoxygenase (LOX) Inhibition: Molecular docking studies of a 2'-hydroxy-chalcone derivative with LOX revealed a common hydrogen bond interaction pattern. The hydroxyl and carbonyl groups of the A-ring were oriented toward residues Asp768 and Asn128, respectively. nih.gov The stability of this "LOX-chalcone" complex can be further evaluated using molecular dynamics simulations. nih.gov

Falcipain-2 Inhibition: The binding of chalcones to falcipain-2 is further stabilized by hydrogen bonds with residues such as Ile85, Asn81, and Asp234, as well as π-stacking interactions between the chalcone's aromatic rings and residues like His174. mdpi.com

Substituents on the aromatic rings can influence these interactions. In one study, the bulky methoxymethylene group on ring A of a chalcone did not participate in direct binding with LOX but induced an orientation that allowed methoxy groups on ring B to form hydrogen bonds with Trp130 and Gly247, contributing to its inhibitory activity. nih.gov

Table 3: Correlation of Structural Features with Specific Molecular Interactions

Structural Feature Molecular Target/Receptor Key Interacting Residues Type of Interaction Reference(s)
α,β-Unsaturated Carbonyl System Falcipain-2 (Cysteine Protease) Cys42 Covalent bond formation mdpi.com
2'-Hydroxyl and Carbonyl Groups (Ring A) Lipoxygenase (LOX) Asp768, Asn128 Hydrogen bonding nih.gov
Aromatic Rings Falcipain-2 His174 π-stacking mdpi.com
Methoxy Groups (Ring B) Lipoxygenase (LOX) Trp130, Gly247 Hydrogen bonding (induced by orientation from other substituents) nih.gov
General Structure Falcipain-2 Ile85, Asn81, Asp234 Hydrogen bonding mdpi.com

Mechanistic Elucidation of Biological Actions of 2,2 Dihydroxychalcone: Preclinical Investigations

Anticancer and Antiproliferative Mechanisms

Preclinical research has identified several mechanisms by which 2,2'-Dihydroxychalcone (B190322) and related hydroxychalcones combat cancer cells, ranging from halting cell division to triggering programmed cell death and preventing the formation of tumor-supporting blood vessels.

This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, a critical process for tumor growth. medchemexpress.com Studies on human prostate cancer cells (PC3) demonstrated that treatment with this compound leads to a dose-dependent reduction in cell viability. medchemexpress.com Mechanistically, this is associated with a marked decrease in the protein levels of key cell cycle regulators, including Cyclin A, Cyclin B1, and the cyclin-dependent kinase cdc2 (CDK1). medchemexpress.com This disruption of critical cell cycle proteins can lead to an arrest in the G2/M phase of the cell cycle, preventing the cells from dividing and proliferating. nih.gov Other related 2'-hydroxychalcones have also been observed to induce cell cycle arrest in the G2/M phase in human colon carcinoma cells (HCT116). nih.gov

CompoundCell LineObserved EffectKey Proteins ModulatedSource
This compoundPC3 (Prostate Cancer)Induces cell cycle arrestCyclin A (decreased), Cyclin B1 (decreased), cdc2 (decreased) medchemexpress.com
2'-Hydroxychalcones (general)HCT116 (Colon Cancer)Cell cycle arrest in G2/M phaseNot specified nih.gov

A key mechanism for the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. medchemexpress.com In prostate cancer cells, treatment with the compound leads to a significant, dose-dependent increase in apoptosis. medchemexpress.com While detailed pathway analysis for this compound specifically is limited, studies on closely related hydroxychalcones provide insight into the likely mechanisms. For instance, 2'-hydroxychalcone (B22705) has been shown to trigger the intrinsic apoptosis pathway in breast cancer cells. mdpi.comnih.gov This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.comnih.gov This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3. mdpi.comnih.gov Activated caspase-3 then cleaves key cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological changes of apoptosis. mdpi.comnih.gov Similar effects on Bax, Bcl-2, caspase-3, and cleaved PARP have been observed with 2,2′,4′-trihydroxychalcone in human lung cancer cells. nih.gov

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. biorxiv.org Chalcones have been investigated for their ability to interfere with this process. ebrary.net While direct studies on this compound are sparse, research on a 2-bromo-2'5'-dihydroxychalcone analogue provides strong evidence for this mechanism. biorxiv.orgresearchgate.net This analogue was found to inhibit endothelial cell migration and interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. biorxiv.orgresearchgate.net Specifically, it inhibited VEGF-induced phosphorylation of ERK1/2, a key downstream mediator in the signaling cascade that promotes endothelial cell proliferation and migration. biorxiv.orgbiorxiv.orgresearchgate.net Other hydroxychalcones have also been shown to exert antiangiogenic effects by inhibiting the VEGFR-2 signaling pathway, reducing VEGF-induced proliferation and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs). nih.govresearchgate.net

This compound is a potent inhibitor of Glutathione (B108866) S-Transferases (GSTs), a family of enzymes involved in the detoxification of chemotherapeutic drugs. nih.govspandidos-publications.com This inhibition is a key aspect of its anticancer potential, as GSTs contribute to drug resistance in cancer cells. nih.govspandidos-publications.com In human colon cancer cells, this compound was found to inhibit GST with an IC50 value of 28.9 μM. medchemexpress.com By inhibiting GST, it can sensitize cancer cells to drugs like chlorambucil (B1668637) and melphalan, which are detoxified through glutathione conjugation. nih.govspandidos-publications.com

Additionally, this compound has been identified as an inhibitor of Cytochrome P450 2B6 (CYP2B6), an enzyme involved in the metabolism of various drugs. nih.gov It acts as a noncompetitive inhibitor of CYP2B6-mediated metabolism with a Ki (inhibition constant) of 16 µM. nih.gov

Enzyme TargetMechanism of ActionValueCell/SystemSource
Glutathione S-Transferase (GST)InhibitionIC50 = 28.9 μMHuman colon cancer cells medchemexpress.com
Cytochrome P450 2B6 (CYP2B6)Noncompetitive InhibitionKi = 16 µMExpressed CYP2B6 nih.gov

There is currently limited direct preclinical evidence detailing the specific effects of this compound on the disruption of cytoskeletal elements such as tubulin polymerization. While chalcones as a class have been noted for a wide spectrum of biological activities, specific investigations into this mechanistic aspect for this compound are not prominent in the available literature.

Anti-inflammatory Mechanisms

Hydroxychalcones, including this compound, demonstrate significant anti-inflammatory properties by targeting key mediators of the inflammatory response. dovepress.com A primary mechanism is the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). dovepress.com Inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins (B1171923), while suppression of iNOS curtails the generation of nitric oxide (NO), a key inflammatory molecule. dovepress.comnih.gov

The anti-inflammatory effects are often mediated through the modulation of critical signaling pathways. nih.gov Studies on related hydroxychalcones show they can suppress the activation of nuclear factor-kappa B (NF-κB), a major transcription factor that controls the expression of many pro-inflammatory genes, including iNOS and cytokines like TNF-α. nih.govresearchgate.netnih.gov By preventing the activation and nuclear translocation of NF-κB, these compounds can effectively down-regulate the inflammatory cascade. nih.govnih.gov Furthermore, some dihydroxychalcones have been shown to exert anti-inflammatory effects by suppressing the release of chemical mediators from immune cells like mast cells and neutrophils. nih.gov

Regulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

Preclinical studies have demonstrated that this compound and its derivatives can modulate the inflammatory response by inhibiting the production of key pro-inflammatory cytokines. Research involving the murine macrophage cell line RAW 264.7 has shown that certain 2'-hydroxychalcone derivatives can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) when stimulated by lipopolysaccharide (LPS) nih.govresearchgate.net. This inhibition occurs at the transcriptional level, as these compounds were found to suppress the expression of TNF-α mRNA nih.gov.

Similarly, the derivative 2,2',5'-trihydroxychalcone has been shown to be a potent inhibitor of LPS-stimulated TNF-α and Interleukin-6 (IL-6) secretion from primary rat microglia nih.gov. Further studies have highlighted the importance of the hydroxylation pattern on the chalcone (B49325) structure for its biological activity. For instance, a series of chalcones isolated from Angelica keiskei showed that derivatives with a C-4' hydroxyl group possessed potent inhibitory activity against IL-6 production in TNF-α-stimulated MG-63 cells nih.gov. Another derivative, 2'-hydroxy-3,6'-dimethoxychalcone, also inhibited the production of IL-6 and TNF-α in a concentration-dependent manner in LPS-stimulated RAW 264.7 cells mdpi.com. These findings suggest that this compound's structural motif is central to its ability to suppress the output of critical inflammatory mediators.

Table 1: Effect of this compound Derivatives on Pro-inflammatory Cytokine Production

Compound/Derivative Cell Line/Model Stimulant Cytokine Inhibited Reference
2'-Hydroxychalcone derivatives RAW 264.7 macrophages LPS TNF-α nih.govresearchgate.net
2,2',5'-Trihydroxychalcone Primary rat microglia LPS TNF-α, IL-6 nih.gov
2'-Hydroxy-3,6'-dimethoxychalcone RAW 264.7 macrophages LPS TNF-α, IL-6 mdpi.com

Downregulation of Inflammatory Enzymes (e.g., iNOS, COX-2)

The anti-inflammatory effects of this compound are also attributed to its ability to downregulate the expression of key enzymes involved in the inflammatory cascade, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) dovepress.com. The overexpression of these enzymes leads to an increased production of inflammatory mediators like nitric oxide (NO) and prostaglandins, respectively.

Studies using murine macrophage RAW 264.7 cells have shown that 2'-hydroxychalcone derivatives effectively inhibit the LPS-induced expression of iNOS at the mRNA level, consequently reducing NO production nih.govresearchgate.net. Similarly, 2'-hydroxy-3,6'-dimethoxychalcone was found to suppress the protein expression of both iNOS and COX-2 in LPS-stimulated macrophages mdpi.com. The inhibition of COX-2 is a principal mechanism by which chalcones exert their anti-inflammatory effects, as it reduces the synthesis of pro-inflammatory prostaglandins researchgate.netdovepress.com. The capacity to inhibit these enzymes underscores the compound's potential to control inflammatory processes.

Table 2: Inhibition of Inflammatory Enzymes by this compound Derivatives

Compound/Derivative Cell Line/Model Enzyme Downregulated Effect Reference
2'-Hydroxychalcone derivatives RAW 264.7 macrophages iNOS Inhibited mRNA expression nih.govresearchgate.net
2'-Hydroxychalcone derivatives RAW 264.7 macrophages COX-2 Inhibited activity researchgate.netdovepress.com
2'-Hydroxy-3,6'-dimethoxychalcone RAW 264.7 macrophages iNOS, COX-2 Suppressed protein expression mdpi.com

Inhibition of Leukocyte Degranulation and Mediator Release

Leukocytes, including mast cells and neutrophils, play a crucial role in the inflammatory response through degranulation—a process that releases a variety of pre-formed inflammatory mediators. Research has shown that derivatives of this compound can effectively inhibit this process.

In one study, 2',5'-dihydroxychalcone (B1234639) demonstrated strong inhibitory effects on the release of β-glucuronidase and histamine (B1213489) from rat peritoneal mast cells that were stimulated with compound 48/80 nih.gov. The same study found that this compound, along with other related chalcones, exhibited potent inhibition of the release of lysosomal enzymes, such as β-glucuronidase and lysozyme (B549824), from rat neutrophils stimulated with formyl-Met-Leu-Phe (fMLP) nih.gov. Furthermore, certain chalcones were also found to inhibit superoxide (B77818) formation in neutrophils nih.gov. These results indicate that the anti-inflammatory action of these compounds is mediated, at least in part, by suppressing the release of chemical mediators from key inflammatory cells like mast cells and neutrophils nih.gov.

Table 3: Effect of this compound Derivatives on Leukocyte Mediator Release

Compound/Derivative Cell Type Stimulant Mediator Inhibited Reference
2',5'-Dihydroxychalcone Rat peritoneal mast cells Compound 48/80 β-glucuronidase, Histamine nih.gov
2',5'-Dihydroxychalcone Rat neutrophils fMLP β-glucuronidase, Lysozyme nih.gov

Interference with Inflammatory Signaling Pathways (e.g., NF-κB, AP-1)

A primary mechanism underlying the anti-inflammatory activity of this compound involves its interference with key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Notably, the compound and its derivatives have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two critical transcription factors in the inflammatory process nih.govresearchgate.net.

In LPS-stimulated RAW 264.7 macrophages, 2'-hydroxychalcone derivatives were found to block the activation of both NF-κB and AP-1 nih.gov. The inhibition of NF-κB activation was achieved by preventing the degradation of its inhibitory protein, IκBα, and subsequently blocking the nuclear translocation of the p65 subunit nih.govmdpi.comnih.gov. The interference with the AP-1 pathway was demonstrated by the inhibition of the phosphorylation of c-jun N-terminal kinase (JNK) and its substrate c-jun nih.gov. By disrupting these signaling cascades, this compound effectively suppresses the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2 nih.govresearchgate.net. Mechanistic studies have confirmed that 2'-hydroxychalcone significantly inhibits the NF-κB pathway, which contributes to its biological effects mdpi.comnih.gov.

Antioxidant Mechanisms

Chalcones, including this compound, possess antioxidant properties that contribute to their protective effects against cellular damage dovepress.com. These antioxidant activities are largely attributed to their chemical structure, particularly the presence and position of hydroxyl groups on the aromatic rings, which enable them to neutralize harmful reactive species mdpi.comnih.gov.

Reactive Oxygen Species (ROS) Scavenging Activity

This compound and its analogs have demonstrated significant capabilities as direct scavengers of reactive oxygen species (ROS). The ability to donate a hydrogen atom from their phenolic hydroxyl groups allows them to neutralize free radicals, thus mitigating oxidative stress nih.gov. The antioxidant capacity of these compounds is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay oaijse.comsciensage.infonih.govresearchgate.net.

Studies have shown that the presence of hydroxyl groups enhances the radical scavenging activity of chalcones nih.gov. For example, 2,2',5'-trihydroxychalcone exhibits excellent ROS scavenging activity in L-6 myoblasts and THP-1 human monocytes nih.gov. The antioxidant activity is not limited to a single type of radical. Research on various 2'-hydroxy-chalcones has demonstrated their ability to scavenge not only DPPH radicals but also hydroxyl radicals (•OH) and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation nih.gov. This broad-spectrum scavenging activity highlights the role of the chalcone scaffold in combating oxidative damage from multiple types of free radicals.

Table 4: ROS Scavenging Activity of this compound and Derivatives

Compound/Derivative Assay Finding Reference
2'-Hydroxychalcones DPPH Assay Showed radical scavenging activity. oaijse.comsciensage.inforesearchgate.net
2,2',5'-Trihydroxychalcone ROS Scavenging in cells Excellent antioxidant activity in L-6 myoblasts and THP-1 monocytes. nih.gov
2'-Hydroxy-chalcone 4b DPPH Assay 82.4% scavenging ability. nih.gov
2'-Hydroxy-chalcone 4b Hydroxyl Radical Scavenging 82.0% scavenging ability. nih.gov

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., GSH-PX, SOD)

Beyond direct radical scavenging, this compound derivatives can also exert antioxidant effects by modulating the body's own defense systems. This involves upregulating the expression and activity of endogenous antioxidant enzymes. A key pathway involved in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which controls the expression of numerous antioxidant and detoxification genes uniroma1.it.

For instance, the derivative 2',5'-dihydroxychalcone has been shown to induce a significant increase in cellular levels of glutathione (GSH), a critical intracellular antioxidant nih.govnih.gov. This increase is due to enhanced GSH synthesis, partly through the upregulation of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH production nih.gov. The activation of the Nrf2/Antioxidant Response Element (ARE) pathway by 2',5'-dihydroxychalcone is a key mechanism for this effect nih.govnih.gov. Similarly, another synthetic chalcone, AN07, was found to stimulate the Nrf2 and heme oxygenase-1 (HO-1) pathways, leading to increased GSH levels nih.gov. By bolstering these endogenous antioxidant systems, this compound and its analogs help to maintain cellular redox homeostasis and protect against oxidative stress-induced damage.

Table 5: Compounds Mentioned in the Article

Compound Name
This compound
2,2',5'-Trihydroxychalcone
2'-Hydroxy-3,6'-dimethoxychalcone
2',5'-Dihydroxychalcone
2'-hydroxychalcone
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
Activator protein-1 (AP-1)
AN07 (2-Hydroxy-4′-methoxychalcone)
c-jun
c-jun N-terminal kinase (JNK)
Compound 48/80
Cyclooxygenase-2 (COX-2)
DPPH (2,2-diphenyl-1-picrylhydrazyl)
Formyl-Met-Leu-Phe (fMLP)
Glutamate-cysteine ligase (GCL)
Glutathione (GSH)
Histamine
IκBα
Inducible nitric oxide synthase (iNOS)
Interleukin-6 (IL-6)
Lipopolysaccharide (LPS)
Lysozyme
Nitric Oxide (NO)
Nuclear factor-kappa B (NF-κB)
Nuclear factor erythroid 2-related factor 2 (Nrf2)
Prostaglandins
Superoxide
Tumor Necrosis Factor-alpha (TNF-α)

Protection Against Oxidative Damage to Biomolecules

Preclinical investigations have demonstrated the potential of this compound and its derivatives to protect vital biomolecules from the detrimental effects of oxidative stress. Oxidative damage, mediated by reactive oxygen species (ROS), is implicated in the pathogenesis of numerous diseases. The protective effects of these chalcones extend to lipids, proteins, and nucleic acids.

One of the key mechanisms of protection is the inhibition of lipid peroxidation. Chalcones have been shown to reduce the levels of malondialdehyde (MDA), a key product and indicator of lipid peroxidation. researchgate.net For instance, certain chalcone derivatives have demonstrated significant efficacy in inhibiting lipid peroxidation induced by ferrous ions (Fe2+) and ethylenediaminetetraacetic acid (EDTA) in vitro. rsdjournal.org One particular chalcone, referred to as Chalcone E, exhibited potent inhibition of lipid peroxidation in brain, liver, and kidney tissues, with IC50 values of 49.15 µM, 13.91 µM, and 18.42 µM, respectively. rsdjournal.org Furthermore, studies on sunflower oil demonstrated that 2,4,4′-trihydroxychalcone effectively reduced the formation of primary and secondary oxidation products during storage, indicating its potential as a natural antioxidant to improve oxidative stability. mdpi.com The α,β-unsaturated keto functionality of 2'-hydroxychalcones is suggested to be a crucial pharmacophore for their antioxidant activity, particularly in inhibiting peroxynitrite-mediated oxidation of low-density lipoproteins (LDL). nih.gov

In addition to lipids, these compounds also offer protection to DNA. A derivative, (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one (2HMC), has been shown to possess antimutagenic and antigenotoxic effects, protecting DNA from damage induced by carcinogens like cyclophosphamide (B585) (CPA), sodium azide (B81097) (SA), and 4-nitroquinoline-1-oxide (4NQO). plos.orgresearchgate.net This protective activity is attributed to its antioxidant capacity and its ability to form complexes with molecules, thereby preventing DNA damage. plos.org The free radical scavenging ability of 2'-hydroxychalcones, where the ArO• radical formed can deactivate ROS, is a key aspect of this protection. researchgate.net

The protective mechanisms of dihydroxychalcones also involve the modulation of cellular antioxidant defense systems. For example, 2′,5′-dihydroxychalcone has been found to increase cellular levels of glutathione (GSH), a critical endogenous antioxidant. nih.govepa.gov This increase is mediated by both ROS-dependent and ROS-independent pathways, involving the activation of transcription factors like Nrf2 and AP-1. nih.govepa.gov

Table 1: Inhibitory Effects of Chalcone E on Lipid Peroxidation

Tissue IC50 (µM) Maximum Inhibition (%)
Brain 49.15 73.05
Liver 13.91 81.42
Kidney 18.42 87.23

Antimicrobial Mechanisms

This compound and related compounds have demonstrated significant antimicrobial properties through various mechanisms, including direct actions against pathogens and synergistic effects with existing antibiotics.

Synergistic Effects with Conventional Antibiotics

An important aspect of the antimicrobial potential of this compound lies in its ability to enhance the efficacy of conventional antibiotics. Research has shown that this chalcone can act as a potent inhibitor of glutathione S-transferase (GST), an enzyme that plays a crucial role in the detoxification processes of various organisms, including microbes. By inhibiting GST, this compound can disrupt the pathogen's ability to neutralize and eliminate antibiotics, thereby increasing their effectiveness. This synergistic action could potentially help in overcoming antibiotic resistance, a growing global health concern.

Direct Antibacterial and Antifungal Actions

Beyond its synergistic effects, this compound also exhibits direct antimicrobial activity. Studies have indicated that the structural features of chalcones, particularly the presence of hydroxyl groups at the 2 and 2' positions, are important for their biological activity. These compounds can interfere with microbial growth and survival through various mechanisms. While the precise modes of action are still under investigation, it is believed that they may involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial nucleic acid synthesis. The broad-spectrum antimicrobial properties of chalcones make them promising candidates for the development of new therapeutic agents against a range of bacterial and fungal infections.

Other Pharmacological Mechanisms (Preclinical)

Preclinical studies have unveiled a broader spectrum of pharmacological activities for this compound and its analogs, extending beyond their antioxidant and antimicrobial properties. These include potential applications in treating parasitic diseases and neurological disorders.

Antileishmanial and Antiparasitic Modulations

Certain chalcone derivatives have shown promising activity against various parasites, including those responsible for leishmaniasis. The compound (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one (2HMC), for instance, has been reported to possess antileishmanial properties. plos.org The mechanism of action is thought to involve the modulation of host-parasite interactions and direct toxicity to the parasites. The ability of these compounds to interfere with the life cycle of parasites suggests their potential as lead compounds for the development of novel antiparasitic drugs.

Neuropharmacological Enzyme Inhibition (e.g., Acetylcholinesterase)

In the realm of neuropharmacology, this compound and its derivatives have been investigated for their ability to inhibit enzymes implicated in neurodegenerative diseases. One such target is acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The structural features of chalcones allow them to interact with the active site of AChE, thereby inhibiting its activity and potentially improving cognitive function. This neuroprotective potential highlights another promising avenue for the therapeutic application of this class of compounds.

Aldose Reductase Inhibition

There is no specific information available in the search results detailing the inhibitory effects of this compound on aldose reductase. While studies have been conducted on various chalcone derivatives, showing their potential as aldose reductase inhibitors, data for the specific compound this compound is not provided nih.govscience.govbit.edu.cn. Research on related compounds suggests that the chalcone scaffold is of interest for developing aldose reductase inhibitors, but direct evidence and mechanistic studies for this compound are absent taylorandfrancis.comnanobioletters.comnih.govopenmedicinalchemistryjournal.com.

Preclinical in Vitro and in Vivo Biological Activity Assessments of 2,2 Dihydroxychalcone

Cell-Based Assays and Models for Activity Screening

Cytotoxicity and Proliferation Assays (e.g., MTT, SRB)

The cytotoxic and antiproliferative potential of 2'-hydroxychalcones, a class of compounds including 2,2'-dihydroxychalcone (B190322), has been evaluated across various human cancer cell lines using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B). nih.gov These assays measure cell viability and metabolic activity, providing insights into the compound's ability to inhibit cancer cell growth.

In one study, 2'-hydroxychalcone (B22705) (2'-HC) demonstrated significant cytotoxicity against the breast cancer cell lines MCF-7 and CMT-1211. nih.gov The compound was shown to inhibit the proliferation of these cells, with statistically significant differences observed between control and treated groups. nih.gov Another comprehensive study prepared and tested thirty-one different 2'-hydroxychalcones for their growth inhibitory effects on three human tumor cell lines: MCF-7 (breast cancer), NCI-H460 (non-small cell lung cancer), and A375-C5 (melanoma). nih.gov The SRB assay revealed that several of these compounds exhibited a pronounced, dose-dependent inhibition of tumor cell growth, with activity observed in the low micromolar range. nih.gov

Similarly, a 2-bromo-2'5'-dihydroxychalcone analogue was assessed for its effect on Human Umbilical Vein Endothelial Cells (HUVECs) using the MTT assay. biorxiv.org This analogue was found to inhibit HUVEC proliferation in a dose-dependent manner. biorxiv.org

Table 1: Summary of Cytotoxicity Studies on 2'-Hydroxychalcone Derivatives

CompoundCell Line(s)AssayKey FindingReference
2'-HydroxychalconeMCF-7, CMT-1211Proliferation AssaySignificant inhibition of breast cancer cell proliferation nih.gov
2'-Hydroxychalcones (series)MCF-7, NCI-H460, A375-C5SRBDose-dependent growth inhibition in the low micromolar range nih.gov
2-bromo-2'5'-dihydroxychalcone analogueHUVECMTTDose-dependent inhibition of endothelial cell proliferation biorxiv.org

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.com By staining cellular DNA with a fluorescent dye, this method can quantify the proportion of cells in each phase, revealing whether a compound induces cell cycle arrest at a specific checkpoint. thermofisher.com

Apoptosis Assays (e.g., DNA fragmentation, Caspase activity)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. nih.gov Key hallmarks of apoptosis include DNA fragmentation and the activation of caspases, a family of protease enzymes that execute the cell death program. nih.govmdpi.comuv.es

Research has shown that 2'-hydroxychalcones are potent inducers of apoptosis in cancer cells. In studies using the MCF-7 breast cancer cell line, treatment with 2'-hydroxychalcones led to a significant increase in the percentage of apoptotic cells. nih.gov The pro-apoptotic activity of 2'-hydroxychalcone (2'-HC) has also been confirmed in vivo. In xenograft tumor models, management with 2'-HC resulted in an increased number of TUNEL-positive cells, a direct indicator of DNA fragmentation. nih.gov This finding was consistent with the elevated expression of cleaved PARP (c-PARP), a substrate of effector caspases, further confirming the induction of apoptosis. nih.gov These results suggest that a primary mechanism of the antitumor effect of 2'-hydroxychalcone is the activation of the apoptotic pathway.

Table 2: Apoptosis Induction by 2'-Hydroxychalcone

Model SystemAssay / MarkerResultImplicationReference
MCF-7 CellsApoptosis AssayIncreased percentage of apoptotic cellsInduction of programmed cell death nih.gov
Breast Cancer XenograftTUNEL AssayIncreased number of TUNEL-positive cellsIn vivo induction of DNA fragmentation nih.gov
Breast Cancer XenograftWestern Blot (c-PARP)Elevated expression of cleaved PARPActivation of caspase-mediated apoptosis nih.gov

Endothelial Cell Migration and Tube Formation Assays

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. biorxiv.orgnih.gov This process involves the migration of endothelial cells and their organization into tube-like structures. nih.govmdpi.com Assays that measure the inhibition of these processes are used to identify potential anti-angiogenic agents.

Studies have indicated that 2'-hydroxychalcone can inhibit processes related to angiogenesis. In vitro experiments demonstrated that 2'-hydroxychalcone could suppress the migration and invasion of breast cancer cells. nih.gov Furthermore, a related compound, a 2-bromo-2'5'-dihydroxychalcone analogue, was specifically shown to have anti-migratory effects on endothelial cells. biorxiv.org In a scratch assay model, this analogue significantly limited the migration of Human Umbilical Vein Endothelial Cells (HUVECs). biorxiv.org These findings suggest that dihydroxychalcones may possess anti-angiogenic properties by disrupting the critical step of endothelial cell migration. biorxiv.orgbiorxiv.org

Animal Models for Disease Research

In vivo Efficacy in Xenograft Models

To evaluate the therapeutic potential of a compound in a living organism, researchers often use xenograft models, where human tumor cells are implanted into immunocompromised mice. These models allow for the assessment of a compound's ability to suppress tumor growth in vivo.

The antitumor activity of 2'-hydroxychalcone (2'-HC) has been demonstrated in a subcutaneous xenograft mouse model established with CMT-1211 breast cancer cells. nih.gov The administration of 2'-HC led to a significant decrease in both the volume and weight of the tumors compared to the control group. nih.gov This suppression of tumor growth in vivo highlights the compound's potential as an anticancer agent. Furthermore, the study observed that the antitumor effects were achieved without a significant impact on the body weight of the mice, suggesting a degree of selectivity for tumor tissue. nih.gov Histological analysis of the tumor tissues from the 2'-HC-treated groups revealed extensive necrosis, characterized by the pyknosis, fragmentation, and dissolution of the nucleus, providing further evidence of the compound's potent in vivo antitumor efficacy. nih.gov

Table 3: In vivo Antitumor Efficacy of 2'-Hydroxychalcone in a Breast Cancer Xenograft Model

ParameterObservationConclusionReference
Tumor VolumeDecreasedSuppression of tumor growth nih.gov
Tumor WeightDecreasedSuppression of tumor growth nih.gov
HistologyExtensive tumor necrosisPotent antitumor effect nih.gov
Apoptosis Markers (TUNEL, c-PARP)IncreasedInduction of apoptosis in vivo nih.gov

Anti-inflammatory Models (e.g., Paw Edema)

The anti-inflammatory properties of this compound and related hydroxychalcones have been investigated using various preclinical models, with a notable focus on the carrageenan-induced paw edema model in rodents. This model is a widely accepted method for evaluating acute inflammation. creative-biolabs.commdpi.com The inflammatory response in this model is biphasic, with an initial phase involving the release of histamine (B1213489) and serotonin, followed by a later phase mediated by prostaglandins (B1171923) and cyclooxygenase products. thaiscience.info

In studies on a series of hydroxychalcones, this compound was identified as a potent inhibitor of lysozyme (B549824) and β-glucuronidase discharge from rat neutrophils, indicating its potential to interfere with the inflammatory cascade. mdpi.com Further research on other dihydroxychalcones, such as 2',5'-dihydroxychalcone (B1234639), has demonstrated significant inhibitory effects on hind-paw edema induced by polymyxin (B74138) B. nih.gov This suggests that the anti-inflammatory action of these compounds may be mediated, at least in part, by suppressing the release of chemical mediators from mast cells and neutrophils. nih.gov

The carrageenan-induced paw edema test is a standard for screening new anti-inflammatory drugs and understanding their mechanisms. researchgate.netnih.gov The model involves injecting carrageenan, a phlogistic agent, into the paw of a rodent, which induces a reproducible inflammatory response characterized by edema. creative-biolabs.comnih.gov The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory activity. nih.govyoutube.com

While direct data for this compound in the paw edema model is part of a broader investigation of hydroxychalcones, the findings for analogous compounds underscore the potential of this chemical class. For instance, studies have shown that certain chalcone (B49325) derivatives can significantly reduce formalin-induced paw edema. nih.gov

Oxidative Stress Models

This compound and its analogs have been evaluated for their antioxidant properties using a variety of in vitro models. These assays are crucial for determining a compound's ability to counteract oxidative stress, a key factor in numerous pathological conditions.

A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. sciensage.inforesearchgate.net This test measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. nih.gov Studies on various 2'-hydroxychalcones have demonstrated their capacity to scavenge DPPH radicals, with the potency often influenced by the substitution pattern on the aromatic rings. nih.govnih.gov For instance, the presence of a hydroxyl group at the 5'-position has been shown to confer high antioxidant activity. nih.gov

Another frequently used method is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.gov This assay, along with others like the ferric-reducing antioxidant power (FRAP) assay and superoxide (B77818) radical scavenging assays, provides a comprehensive picture of a compound's antioxidant potential. mdpi.com

Research has indicated that 2'-hydroxychalcones can inhibit lipid peroxidation, a critical process in cellular damage induced by oxidative stress. nih.govnih.gov The anti-lipid peroxidation activity is often measured using methods like the linoleic acid assay induced by radical initiators. nih.gov The hydroxyl groups on the chalcone scaffold are considered key for their antioxidant activity. nih.gov

In a study investigating an ovalbumin-induced asthma model, 2-hydroxychalcone (B1664081) (a related compound) was found to significantly reduce lung oxidative stress. nih.govresearchgate.net This in vivo finding highlights the potential of hydroxychalcones to mitigate oxidative damage in a disease context.

Neurodegenerative Disease Models

The neuroprotective potential of this compound and related compounds has been explored in models relevant to neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov These diseases are often associated with oxidative stress, neuroinflammation, and the aggregation of specific proteins. nih.govnih.gov

In the context of Alzheimer's disease, research has focused on the ability of chalcones to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark. nih.govnih.gov Some 2-hydroxyl-4-benzyloxy chalcone derivatives have shown excellent inhibitory effects on Aβ aggregation and an ability to disaggregate existing fibrils. bohrium.comresearchgate.net In silico and in vitro studies have identified dihydrochalcone (B1670589) as a potential lead compound for Alzheimer's disease due to its binding affinity to Aβ fibrils and its ability to reduce Aβ-induced cytotoxicity. nih.gov

For Parkinson's disease, which is characterized by the loss of dopaminergic neurons, studies have investigated the protective effects of chalcones against neurotoxicity. nih.govnih.gov Chalcones have been shown to possess antioxidant and anti-inflammatory properties that could be beneficial in this context. brieflands.com For example, the plant-derived chalcone 2,2',5'-trihydroxychalcone has demonstrated neuroprotection against inflammation triggered by Toll-like receptor 4 in microglia, the primary immune cells of the brain. nih.govresearchgate.netucl.ac.uk This compound was found to inhibit the secretion of pro-inflammatory cytokines and modulate the microglial phenotype. nih.gov

Furthermore, some chalcone derivatives are being investigated for their ability to inhibit enzymes like monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine (B1211576) and is a target in Parkinson's disease therapy. nih.gov

Comparative Studies with Analogous Chalcones and Standard Compounds

The biological activities of this compound and its analogs are often evaluated in comparison to other chalcones and standard reference compounds to understand their structure-activity relationships and relative potency.

In anti-inflammatory studies, the efficacy of novel chalcone derivatives has been compared to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257). nih.gov For instance, certain synthetic chalcones showed higher anti-nociceptive potency than celecoxib in the writhing test. nih.gov Similarly, the anti-inflammatory effect of curcumin (B1669340), a well-known natural compound with a structure related to chalcones, has been compared with indomethacin (B1671933) in the carrageenan-induced paw edema model. thaiscience.info

When assessing antioxidant activity, the performance of chalcones is often benchmarked against standard antioxidants like butylated hydroxytoluene (BHT) and Trolox. nih.govnih.gov Studies have revealed that some synthetic curcuminoids, which share structural similarities with chalcones, exhibit more potent radical-scavenging activity than BHT. nih.gov Comparative studies among different dihydrochalcones have elucidated the role of specific structural features, such as the position and number of hydroxyl groups, in determining their antioxidant capacity. mdpi.com For example, phloretin (B1677691) demonstrated greater antioxidant activity than phloridzin in several assays. mdpi.com

In the context of neurodegenerative diseases, the neuroprotective effects of trihydroxy-substituted chalcones have been shown to be superior to those of well-known natural antioxidants like EGCG and curcumin in protecting against Aβ-induced neurotoxicity. nih.gov Furthermore, the inhibitory activity of chalcone derivatives on enzymes relevant to neurodegeneration, such as catechol-O-methyltransferase (COMT), has been compared to standard inhibitors like tolcapone, with some derivatives showing a stronger predicted interaction. nih.gov

These comparative analyses are crucial for identifying the most promising chalcone-based compounds for further development as therapeutic agents.

Below is a data table summarizing the comparative biological activities of various chalcones and standard compounds.

Analytical and Spectroscopic Characterization Techniques in 2,2 Dihydroxychalcone Research

Chromatographic Methodologies for Purity and Isolation

Chromatographic techniques are fundamental in the study of 2,2'-Dihydroxychalcone (B190322) for separating the compound from reaction mixtures or natural extracts and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of chalcones. nih.gov In a typical setup for this compound, a reversed-phase (RP) column, such as an RP-18 or a specialized chiral column, is employed. nih.govresearchgate.net The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.govresearchgate.net Isocratic or gradient elution can be used to achieve optimal separation from impurities or related compounds. A study on the separation of flavanone (B1672756) from its isomer, 2'-hydroxychalcone (B22705), utilized a Chiralpak AD-3R column under reversed-phase conditions. researchgate.net

Detection is commonly performed using a UV detector, as the aromatic rings and the α,β-unsaturated ketone system in the this compound structure absorb UV light strongly. researchgate.netthermofisher.com The method is validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ) to ensure reliable and reproducible results. nih.gov

Table 1: Typical HPLC Parameters for Chalcone (B49325) Analysis

ParameterDescription
Column Reversed-phase C8 or C18
Mobile Phase Acetonitrile/Methanol and Water/Buffer mixture
Detection UV Spectrophotometry (e.g., at 240 nm, 280 nm) thermofisher.combiomedres.us
Flow Rate Typically 0.8 - 1.0 mL/min biomedres.us
Analysis Type Purity assessment, quantification, isolation

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. nih.gov This is achieved by using columns packed with smaller sub-2 µm particles, which operate at higher pressures. nih.gov

For the analysis of this compound, a UPLC system can provide superior separation efficiency, which is particularly useful for complex samples containing multiple isomers or closely related compounds. nih.gov The instrumental setup often includes a binary or quaternary pump, an autosampler, and a photodiode array (PDA) detector coupled with a mass spectrometer. lcms.cz The selection of the stationary phase, such as a BEH C18 column, and the optimization of the mobile phase gradient are critical for achieving the desired separation. biomedres.uslcms.cz UPLC's speed and resolution make it an invaluable tool in high-throughput screening and quality control of chalcone derivatives.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the definitive confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules like this compound. nih.gov Both ¹H (proton) and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov

In the ¹H NMR spectrum of 2'-hydroxychalcones, a highly characteristic signal appears at a very low field (around δ 13 ppm) for the proton of the 2'-hydroxyl group. nih.gov This significant downfield shift is due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. nih.gov The two protons on the α,β-unsaturated bridge (H-α and H-β) typically appear as doublets with a large coupling constant (J value) of 15.0–17.0 Hz, which confirms the E (trans) configuration of the double bond. nih.gov

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the ketone group gives a characteristic signal in the downfield region, typically around 193 ppm. researchgate.net The phenolic carbon attached to the hydroxyl group is also readily identifiable at approximately 163 ppm. researchgate.net Complete assignment of all proton and carbon signals allows for unambiguous confirmation of the this compound structure. nih.gov

Table 2: Characteristic NMR Chemical Shifts (δ) for 2'-Hydroxychalcones

NucleusFunctional GroupTypical Chemical Shift (ppm)Notes
¹H Phenolic OH (at C2')~13.0Downfield due to intramolecular H-bonding nih.gov
¹H Vinylic Protons (α, β)7.0 - 8.0Doublets with J ≈ 15-17 Hz confirm E-geometry nih.gov
¹H Aromatic Protons6.5 - 8.0Complex splitting patterns
¹³C Carbonyl (C=O)~193.7 researchgate.net
¹³C Phenolic Carbon (C-OH)~163.5 researchgate.net
¹³C Vinylic Carbons (α, β)120 - 145
¹³C Aromatic Carbons115 - 160

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for chalcones, as it typically keeps the molecule intact, allowing for the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. nih.gov

For this compound (C₁₅H₁₂O₃, Molecular Weight: 240.25 g/mol ), ESI-MS in positive ion mode will show a peak at a mass-to-charge ratio (m/z) of approximately 241.08, corresponding to the [M+H]⁺ ion. nih.gov In negative ion mode, a peak at m/z 239.07, corresponding to the [M-H]⁻ ion, is observed. nih.gov

Tandem mass spectrometry (MS/MS) is used for further structural confirmation. nih.gov In this technique, the precursor ion (e.g., [M+H]⁺) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the molecule's structure. Studies have shown that the fragmentation patterns can be used to differentiate between various isomers of substituted 2'-hydroxychalcones. nih.gov

Table 3: ESI-MS Data for this compound

Ion ModePrecursor IonPrecursor m/zMajor Fragment Ions (m/z)
Positive [M+H]⁺241.0859121, 223, 199 nih.gov
Negative [M-H]⁻239.071493, 119, 195 nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The presence of the hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3460–3520 cm⁻¹. nih.gov The stretching vibration of the conjugated carbonyl (C=O) group appears as a strong, sharp peak between 1641 and 1652 cm⁻¹. nih.gov Other important signals include those for the aromatic C-H stretching (around 3000 cm⁻¹), the olefinic C=C bond stretching (1462–1505 cm⁻¹), and the phenolic C-O bond stretching (around 1215 cm⁻¹). nih.gov

Table 4: Characteristic FTIR Absorption Bands for 2'-Hydroxychalcones

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3460–3520O-H stretchPhenolic -OH nih.gov
2970–3013C-H stretchAromatic C-H nih.gov
1641–1652C=O stretchConjugated Ketone nih.gov
1583–1612C=C stretchAromatic C=C nih.gov
1462–1505C=C stretchOlefinic C=C nih.gov
1204-1215C-O stretchPhenolic C-O nih.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a fundamental technique used to probe the electronic transitions within the this compound molecule. The absorption of ultraviolet and visible light by the compound promotes electrons from a ground electronic state to a higher energy excited state. The chalcone structure, characterized by two aromatic rings linked by an α,β-unsaturated ketone system, contains multiple chromophores, including the benzene (B151609) rings, the carbonyl group (C=O), and the ethylenic double bond (C=C).

The UV-Vis spectrum of chalcones is typically characterized by two main absorption bands. nih.gov

Band I: Generally appearing at a lower wavelength (e.g., 220–270 nm), this band is attributed to the π → π* transition within the benzoyl group.

Band II: This band appears at a longer wavelength (e.g., 340–390 nm) and is a result of the π → π* transition involving the cinnamoyl portion of the molecule, which encompasses the entire conjugated system. nih.gov

For this compound, the presence of lone pairs of electrons on the oxygen atoms of the hydroxyl and carbonyl groups also allows for n → π* transitions. These transitions involve the promotion of a non-bonding electron to an anti-bonding π* orbital. Typically, n → π* transitions are of lower intensity compared to π → π* transitions. nih.gov The precise wavelength of maximum absorbance (λmax) and the intensity of these bands can be influenced by the solvent's polarity and the specific substitution pattern on the aromatic rings.

Table 1: Typical Electronic Transitions in this compound :--

Transition Type Involved Orbitals Typical Wavelength Region Relative Intensity
π → π* Bonding π to anti-bonding π* 220–390 nm High
n → π* Non-bonding n to anti-bonding π* Longer wavelength, often overlapping with π → π* Low

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., UPLC-PDA-MS)

To analyze this compound in complex samples, such as natural product extracts or biological matrices, advanced hyphenated techniques are indispensable. Ultra-Performance Liquid Chromatography coupled with a Photodiode Array detector and Mass Spectrometry (UPLC-PDA-MS) is a powerful platform for this purpose.

This technique combines three analytical methods in series:

UPLC (Ultra-Performance Liquid Chromatography): This first stage separates the components of a mixture with high resolution and speed. The separation is based on the differential partitioning of analytes between a stationary phase (e.g., C18 column) and a liquid mobile phase. UPLC systems use smaller particles in the column, allowing for faster and more efficient separations compared to traditional HPLC. nih.gov

PDA (Photodiode Array) Detection: As the separated components, including this compound, elute from the UPLC column, they pass through the PDA detector. This detector acquires a full UV-Vis spectrum for each component, providing characteristic spectral information that aids in identification.

MS (Mass Spectrometry): Following PDA detection, the eluent is introduced into the mass spectrometer. The molecules are ionized (e.g., by Electrospray Ionization - ESI), and the instrument measures the mass-to-charge ratio (m/z) of the resulting ions. This provides highly specific molecular weight information. Further fragmentation of a selected precursor ion (Tandem MS or MS/MS) can yield structural details about the molecule. nih.gov

For this compound (molar mass approx. 240.25 g/mol ), mass spectrometry would detect ions corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode used. nih.gov The combination of retention time from UPLC, UV spectrum from PDA, and accurate mass from MS allows for the unambiguous identification and quantification of this compound. nih.gov

Table 2: Mass Spectrometry Data for this compound :--

Precursor Type Precursor m/z Ionization Mode Reference
[M-H]⁻ 239.0714 Negative nih.gov
[M+H]⁺ 241.0859 Positive nih.gov

Spectrophotometric Investigation of Complex Formation

The molecular structure of this compound, featuring hydroxyl (-OH) and carbonyl (C=O) groups in proximity, provides an ideal site for chelation or complex formation with metal ions. Spectrophotometry is a widely used technique to study these interactions in solution.

When a metal ion is introduced into a solution containing this compound, the formation of a metal-ligand complex can cause a significant change in the electronic environment of the chromophore. This change is observable as a shift in the UV-Vis absorption spectrum, such as a change in the maximum absorbance wavelength (λmax) or in the absorbance intensity. ijrpas.comnih.gov

By systematically varying the concentrations of the metal ion and the chalcone, researchers can investigate the stoichiometry and stability of the complex formed. Common spectrophotometric methods employed for this purpose include:

Job's Method of Continuous Variation: This method involves preparing a series of solutions where the mole fraction of the ligand (this compound) and the metal ion are varied, while the total molar concentration is kept constant. The absorbance of each solution is measured at the λmax of the complex. A plot of absorbance versus the mole fraction of the ligand reveals the stoichiometry of the complex at the maximum of the curve. sciepub.com For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio, while a maximum at ~0.67 suggests a 1:2 ratio.

Molar-Ratio Method: In this technique, the concentration of one component (e.g., the metal ion) is held constant while the concentration of the other (the ligand) is progressively increased. A plot of absorbance versus the molar ratio of ligand to metal shows two intersecting straight lines, the intersection of which indicates the stoichiometry of the complex formed.

These investigations are crucial for understanding the potential of this compound to act as a chelating agent, a property relevant in various fields, including medicinal chemistry and analytical science. mdpi.com

Computational and Theoretical Chemistry Applications to 2,2 Dihydroxychalcone

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the molecular properties of 2,2'-Dihydroxychalcone (B190322). These in silico techniques allow for the detailed investigation of its electronic structure and reactivity.

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the reactivity, stability, and electronic properties of chalcones. DFT calculations, often employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), are used to optimize the molecular geometry of chalcones and calculate their physicochemical and spectral properties. nih.govresearchgate.net The development of DFT methods, coupled with advancements in computing power, allows for the quantitative assessment of various reactivity indices. researchgate.netresearchgate.net

Time-Dependent DFT (TDDFT) is an extension of DFT used to study the properties of molecules in their excited states. This method is crucial for understanding the electronic absorption properties of compounds, which relate to the transition of an electron from the ground state to an excited state. nih.gov

The electronic properties of this compound in its ground state (S0) and first excited state (S1) are critical for understanding its behavior, including its UV-Vis absorption characteristics. The electronic absorption corresponds to the transition of an electron from the ground state to the first excited state, a process that can be described by one-electron excitation from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov DFT and TDDFT calculations are instrumental in modeling these states and predicting the electronic transitions responsible for the absorption bands observed in chalcone (B49325) spectra. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the HOMO and the LUMO. youtube.com The HOMO is the orbital through which a molecule donates electrons, determining its nucleophilicity, while the LUMO is the orbital through which it accepts electrons, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity and lower kinetic stability. From the energies of these frontier orbitals, several quantum chemical parameters can be calculated to describe the molecule's reactivity. mdpi.com

Table 1: Quantum Chemical Reactivity Descriptors

Parameter Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Hardness (η) ½ [ELUMO - EHOMO] Measures the resistance to change in electron distribution. researchgate.net
Softness (S) 1/η The reciprocal of hardness, indicating the ability to accept electrons. nih.govmdpi.com
Chemical Potential (μ) ½ [ELUMO + EHOMO] Describes the tendency of electrons to escape from a system. researchgate.net
Electronegativity (χ) Describes a molecule's tendency to attract electrons. mdpi.com

| Electrophilicity (ω) | μ²/2η | Measures the propensity of a species to accept electrons. researchgate.net |

This table provides the formulas and descriptions for key quantum chemical parameters derived from HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its chemical reactivity. researchgate.net The MEP map illustrates the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of a molecule, providing insights into where it is likely to interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. researchgate.netnih.gov It examines charge transfer, conjugative interactions, and intra- and intermolecular bonding by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netnih.gov The second-order perturbation theory within NBO analysis quantifies the stabilization energy associated with these donor-acceptor interactions, offering a deeper understanding of the molecule's stability and electronic delocalization. researchgate.netnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is crucial for identifying potential molecular targets for compounds like this compound and elucidating their mechanism of action.

The molecular docking process involves several key steps. First, the three-dimensional structures of the ligand (e.g., this compound) and the target protein are prepared. nih.govthepharmajournal.com The protein structure is often obtained from databases like the Protein Data Bank (PDB), and it undergoes preparation steps such as energy minimization to remove steric clashes and the addition of hydrogen atoms. nih.govnih.gov

Docking algorithms then systematically search for the best binding poses of the ligand within the protein's active site. nih.gov These poses are evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). nih.govunja.ac.id A lower binding energy generally indicates a more stable ligand-protein complex.

Post-docking analysis is performed to examine the interactions between the ligand and the protein's amino acid residues. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. unja.ac.id By identifying these key interactions, researchers can understand the structural basis for the ligand's activity and rationally design more potent derivatives. For instance, docking studies with chalcone derivatives have been used to investigate their binding to various biological targets, helping to identify critical amino acid residues within the active site that are essential for ligand binding and inhibition.

Table 2: Example of Molecular Docking Results for a Chalcone Derivative

Target Protein PDB ID Ligand Binding Energy (kcal/mol) Interacting Amino Acid Residues
Penicillin-Binding Protein 1 (PBP1) 2Y2H 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one -7.40 Specific residues involved in hydrogen and van der Waals bonds. mdpi.com

This table illustrates the type of information obtained from molecular docking studies, showing the target protein, the ligand studied, the predicted binding affinity, and the nature of the interactions.

Stability Analysis of Ligand-Target Complexes

Computational methods are pivotal in elucidating the stability of complexes formed between this compound and its biological targets. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict binding affinities and assess the physical stability of the ligand-protein interactions. These analyses provide insights into the molecular mechanisms underlying the compound's biological activities, such as its role as an inhibitor of enzymes like glutathione (B108866) S-transferase (GST).

Molecular docking studies are used to predict the preferred orientation of this compound when bound to a protein's active site. The stability of this docked pose is quantified by a scoring function, which estimates the binding free energy. For instance, in studies of similar chalcones targeting enzymes like falcipain-2, a cysteine protease, docking analyses reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues. mdpi.com The binding energy is a key metric for stability, calculated by subtracting the energies of the isolated ligand and receptor from the energy of the complex. mdpi.com

Following docking, molecular dynamics (MD) simulations are often performed to evaluate the dynamic stability of the ligand-target complex over time. nih.gov MD simulations model the movement of atoms in the complex, providing a more realistic representation of the binding stability in a simulated physiological environment. researchgate.net Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its initial pose and that the complex is stable. nih.govnih.gov

The stability is largely dictated by a network of non-covalent interactions. Analysis of these interactions, particularly hydrogen bonds, is a critical component of stability assessment. For example, the hydroxyl groups of the chalcone can act as hydrogen bond donors or acceptors, forming stable connections with residues in the target's binding pocket, such as Aspartate (Asp) and Asparagine (Asn). nih.gov The persistence of these hydrogen bonds throughout an MD simulation is a strong indicator of a stable ligand-target complex. nih.gov

Table 1: Parameters for Assessing Ligand-Target Complex Stability
ParameterDescriptionComputational MethodSignificance
Binding EnergyThe calculated free energy change upon ligand binding to the target protein. mdpi.comMolecular Docking, MM/PBSA, MM/GBSAA lower (more negative) binding energy generally indicates a more stable and favorable interaction.
Root-Mean-Square Deviation (RMSD)Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. nih.govMolecular Dynamics (MD) SimulationsLow and stable RMSD values for the ligand and protein suggest the complex remains in a stable conformation. nih.govnih.gov
Hydrogen Bond AnalysisIdentifies and tracks the formation and persistence of hydrogen bonds between the ligand and protein residues. nih.govMolecular Docking, MD SimulationsPersistent hydrogen bonds are crucial for anchoring the ligand in the binding site and contribute significantly to complex stability. mdpi.comnih.gov
Interaction EnergyThe sum of electrostatic and van der Waals interaction energies between the ligand and the protein.MD SimulationsProvides a quantitative measure of the strength of non-covalent interactions holding the complex together.

Modeling of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The specific chemical structure of this compound, with hydroxyl groups at the 2 and 2' positions, facilitates significant intramolecular and intermolecular interactions, which have been extensively studied using computational models like Density Functional Theory (DFT). ekb.eg These interactions are fundamental to the molecule's conformation, reactivity, and biological function.

Intramolecular Interactions: A prominent feature of this compound is a strong intramolecular hydrogen bond. This bond forms between the hydrogen atom of the 2'-hydroxyl group and the oxygen atom of the adjacent carbonyl group (C=O). ekb.eg This interaction creates a six-membered pseudo-ring structure, which imparts significant conformational rigidity and planarity to the molecule. mdpi.com Computational studies, including potential energy scans and Natural Bond Orbital (NBO) analysis, have confirmed the existence and strength of this hydrogen bond. ekb.eg The 1H-NMR spectra of similar 2'-hydroxy-chalcones corroborate these theoretical findings, showing a characteristic signal at a very low field (around 13 ppm) for the 2'-OH proton, which is indicative of its involvement in a strong hydrogen bond. nih.gov

Intermolecular Interactions: In the presence of polar solvents or biological systems, the hydroxyl groups and the carbonyl oxygen of this compound are capable of forming multiple intermolecular hydrogen bonds. ekb.eg Theoretical studies on a hydrated complex of this compound, using methods like the Effective Fragment Potential (EFP1), have modeled these interactions in detail. ekb.egasianpubs.org In one such model, four intermolecular hydrogen bonds were identified between the chalcone and four surrounding water molecules. Specifically, the 2-hydroxyl group and the 2'-hydroxyl group each interact with water molecules, as does the carbonyl group. ekb.eg These intermolecular bonds are crucial for the solvation of the molecule and can influence its interactions with protein targets by competing with or complementing the hydrogen bonds formed within the binding site. NBO analysis is used to quantify the stabilizing energy associated with these hyperconjugative interactions. mdpi.com

Table 2: Key Hydrogen Bond Interactions in this compound
Interaction TypeDonor GroupAcceptor GroupSignificanceInvestigative Method
Intramolecular2'-Hydroxyl (-OH)Carbonyl Oxygen (C=O)Confers conformational planarity and stability; influences chemical reactivity. mdpi.comekb.egDFT, NBO Analysis, Potential Energy Scans. ekb.eg
Intermolecular2-Hydroxyl (-OH)Solvent/Residue (e.g., Water)Contributes to solubility and interactions with biological targets. ekb.egDFT with EFP1, NBO Analysis. ekb.eg
Intermolecular2'-Hydroxyl (-OH)Solvent/Residue (e.g., Water)Mediates interactions with the molecular environment. ekb.egDFT with EFP1, NBO Analysis. ekb.eg
IntermolecularSolvent/Residue (e.g., Water)Carbonyl Oxygen (C=O)Plays a key role in solvation and receptor binding. ekb.egDFT with EFP1, NBO Analysis. ekb.eg

Role of 2,2 Dihydroxychalcone As a Chemical Scaffold in Drug Discovery

Precursor in Flavonoid Biosynthesis and Structural Analogs

Chalcones are key intermediates in the flavonoid biosynthetic pathway. rsc.orgnih.gov In plants, the enzyme chalcone (B49325) synthase catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin (B18129) chalcone, which is a precursor to a wide variety of flavonoids. This biosynthetic role highlights the fundamental importance of the chalcone scaffold in generating a diverse array of natural products with significant biological activities. rsc.org

The 2,2'-dihydroxy substitution pattern on the chalcone scaffold is a crucial feature that influences its chemical reactivity and biological properties. This specific arrangement of hydroxyl groups has been associated with potent antioxidant, anti-inflammatory, and anticancer activities. Researchers have synthesized and evaluated a range of structural analogs of 2,2'-dihydroxychalcone (B190322) to explore structure-activity relationships. For instance, the introduction of additional hydroxyl or methoxy (B1213986) groups on the aromatic rings has been shown to modulate the antioxidant and enzyme inhibitory activities of these compounds. nih.gov The ease of synthesis, often through the Claisen-Schmidt condensation, facilitates the generation of a multitude of derivatives with modified functionalities, making the this compound scaffold a versatile platform for drug discovery.

Design and Synthesis of Novel Bioactive Hybrids

The versatile structure of this compound makes it an excellent starting point for the design and synthesis of novel bioactive hybrid molecules. rsc.orgmdpi.com The strategy of molecular hybridization involves combining the chalcone scaffold with other pharmacologically active moieties to create new chemical entities with potentially enhanced or synergistic activities. mdpi.com

One approach involves the synthesis of chalcone derivatives with various substituents on the A and B rings to modulate their biological effects. nih.gov For example, the introduction of different oxyalkyl chains at various positions of the 2'-hydroxychalcone (B22705) core has been explored to develop compounds with anti-oomycete activity. nih.gov Furthermore, hybrid compounds have been created by linking chalcones with other bioactive molecules, such as epipodophyllotoxin (B191179), to develop potential anticancer agents. rsc.org The synthesis of these hybrids often employs techniques like click chemistry to conjugate the different molecular fragments. rsc.org The resulting hybrid molecules are then evaluated for their biological activities, and structure-activity relationship studies are conducted to guide further optimization.

Below is a table summarizing examples of synthesized 2'-hydroxychalcone derivatives and their observed biological activities:

Compound/DerivativeModificationBiological Activity
Chalcone 4bTwo hydroxyl substituents on ring BCombined antioxidant and lipoxygenase inhibitory activity nih.gov
Chalcone 3cMethoxymethylene substituent on ring A and three methoxy groups on ring BLipoxygenase inhibitory activity nih.gov
Epipodophyllotoxin-chalcone hybridsConjugation of epipodophyllotoxin and chalcone moietiesPotential anticancer agents rsc.org
Oxyalkylated 2'-hydroxychalconesAddition of allyl, 2-methyl-3-propenyl, crotyl, and prenyl chainsAnti-oomycete activity nih.gov

Application in Fragment-Based Drug Design (FBDD)

Fragment-based drug design (FBDD) is a drug discovery paradigm that starts with the identification of small chemical fragments that bind weakly to a biological target. drugdiscoverychemistry.comcsmres.co.uk These fragments are then grown or linked together to produce a lead compound with higher affinity and selectivity. csmres.co.uk The this compound scaffold, being a relatively small molecule with a well-defined three-dimensional structure, is well-suited for application in FBDD. mdpi.com

The chalcone core can be considered a privileged scaffold that can be decorated with various functional groups to create a library of fragments for screening against different biological targets. nih.gov The inherent promiscuity of small fragments can be advantageous in the initial stages of drug discovery, allowing for the identification of binders for a wide range of proteins. csmres.co.uk The information gained from the binding of these chalcone-based fragments can then be used to guide the design of more potent and selective inhibitors. The modular nature of the chalcone structure, with its two aromatic rings and the α,β-unsaturated carbonyl linker, allows for systematic modifications to optimize interactions with the target protein. mdpi.com

Development of Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. mdpi.com This approach has been applied to the development of novel drug candidates based on the this compound scaffold. mdpi.com Molecular docking simulations are a key tool in SBDD, allowing researchers to predict the binding modes and affinities of chalcone derivatives to their target proteins. mdpi.com

For example, structure-based drug design studies have been conducted to discover novel chalcone derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. mdpi.com In these studies, chalcone derivatives are docked into the ATP-binding site of EGFR to identify key interactions that contribute to binding affinity. mdpi.com The insights gained from these computational studies can then guide the synthesis of new analogs with improved inhibitory activity. The combination of computational modeling and synthetic chemistry allows for a more rational and efficient approach to the development of potent and selective drug candidates based on the this compound scaffold. mdpi.com

Future Research Directions and Translational Potential for 2,2 Dihydroxychalcone

Exploration of Undiscovered Pharmacological Activities

While current research has illuminated several key biological activities of 2,2'-Dihydroxychalcone (B190322), its full therapeutic spectrum is likely yet to be uncovered. The compound's foundational antioxidative and anti-inflammatory effects suggest its potential relevance in a broader range of pathologies characterized by oxidative stress and inflammation.

Future investigations should systematically explore these untapped areas:

Neuroprotection: Given that oxidative stress is a key factor in neurodegenerative conditions, studies could investigate the potential of this compound in models of Alzheimer's and Parkinson's disease. biosynth.com

Cardioprotection: Its antioxidant capabilities could be assessed for their ability to mitigate ischemia-reperfusion injury and other cardiovascular events linked to oxidative damage. biosynth.com

Antiviral Activity: The general antimicrobial properties of chalcones warrant specific studies into the antiviral efficacy of this compound against a panel of clinically relevant viruses.

Immunomodulation: Beyond general anti-inflammatory action, its ability to modulate specific immune cell functions, such as those of T-cells and macrophages, could be a promising avenue for autoimmune disorders.

Potential Pharmacological AreaRationale for ExplorationSuggested Research Models
NeuroprotectionAntioxidant properties may combat oxidative stress implicated in neurodegeneration. biosynth.comCell culture models of neuronal stress; Animal models of Alzheimer's or Parkinson's disease.
CardioprotectionAbility to scavenge free radicals could protect cardiac tissue from oxidative damage. biosynth.comIn vitro models of cardiac cell injury; Animal models of myocardial infarction.
Antiviral EffectsBroad antimicrobial profile of the chalcone (B49325) family suggests potential against viral pathogens. Viral replication assays; In vivo infection models.
ImmunomodulationAnti-inflammatory action may extend to specific modulation of immune pathways. mdpi.comCo-culture systems with immune cells; Animal models of autoimmune diseases.

Advanced Derivatization for Enhanced Efficacy and Selectivity

Key objectives for future derivatization studies include:

Improving Potency: Introducing specific functional groups to the aromatic rings could increase the compound's affinity for its molecular targets, allowing for lower effective concentrations.

Enhancing Selectivity: Modifications can be designed to favor interaction with a specific enzyme or receptor isoform, for example, distinguishing between cancer cells and healthy cells to minimize side effects.

Optimizing Bioavailability: Altering the molecule's lipophilicity and other physicochemical properties can improve its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for in vivo efficacy.

Derivatization StrategyGoalPotential Outcome
Addition of Halogens (e.g., Fluorine, Bromine)Increase potency and alter electronic properties. royalsocietypublishing.orgEnhanced binding affinity to target proteins.
Introduction of Methoxy (B1213986) or Alkoxy GroupsModify lipophilicity and metabolic stability. nih.govImproved bioavailability and cellular uptake.
Incorporation of Heterocyclic RingsExpand structural diversity and introduce new interaction points. elsevierpure.comNovel mechanisms of action and target profiles.
GlycosylationIncrease water solubility and alter bioavailability. nih.govModified ADME properties for better in vivo performance.

Mechanistic Investigations at the Atomic and Sub-cellular Levels

A deeper understanding of how this compound functions at the molecular level is critical for its rational development as a therapeutic agent. While its ability to induce apoptosis and inhibit enzymes like glutathione (B108866) S-transferase (GST) is known, the precise interactions and downstream consequences require more detailed investigation.

Future research should employ high-resolution techniques to:

Determine Target Structures: Utilize X-ray crystallography or cryo-electron microscopy to solve the three-dimensional structure of this compound bound to its protein targets. This would reveal the specific amino acid interactions responsible for its inhibitory activity.

Map Sub-cellular Localization: Employ advanced imaging techniques, such as confocal microscopy with fluorescently tagged analogs, to track the compound's accumulation and activity within specific cellular organelles like mitochondria or the nucleus.

Clarify Signaling Pathways: Investigate the upstream and downstream effects of its interaction with key signaling proteins to build a comprehensive map of the pathways it modulates. For instance, its anticancer effects may involve the NRF2-ARE pathway, which regulates cellular antioxidant responses. nih.gov

Integration of Omics Technologies in Research

The application of high-throughput "omics" technologies can provide a systems-level understanding of the biological effects of this compound. nih.gov These approaches analyze global changes in genes, proteins, and metabolites, offering an unbiased view of the compound's impact on cellular networks. nih.gov

Genomics/Transcriptomics: DNA microarrays or RNA-sequencing can identify the complete set of genes whose expression is altered following treatment with the compound. This can reveal novel pathways affected by this compound and help predict its broader pharmacological effects. cuanschutz.edufrontiersin.org

Proteomics: Techniques like mass spectrometry-based proteomics can identify proteins that directly bind to this compound or whose abundance or post-translational modification status changes upon treatment. nih.govmdpi.com This is crucial for validating known targets and discovering new ones.

Metabolomics: By analyzing the complete profile of small-molecule metabolites, metabolomics can reveal how this compound alters cellular metabolism. nih.gov This could be particularly insightful for understanding its effects on cancer cell energy production or inflammatory processes.

Computational Design of Next-Generation Chalcone Analogs

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. nih.gov By applying these in silico methods to the this compound scaffold, researchers can rationally design new analogs with superior properties, saving significant time and resources compared to traditional trial-and-error synthesis. unair.ac.id

Key computational approaches include:

Molecular Docking: This technique predicts how a molecule fits into the binding site of a target protein. nih.gov It can be used to screen virtual libraries of this compound derivatives to prioritize those with the highest predicted binding affinity for a specific target, such as an enzyme implicated in cancer. unair.ac.id

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Once a reliable model is built for this compound analogs, it can be used to predict the activity of new, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. x-mol.net This helps in refining the design of more effective and specific inhibitors.

Q & A

Q. What are the common synthetic strategies for preparing 2,2'-Dihydroxychalcone, and how are these products characterized?

Answer: this compound is typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between 2-hydroxyacetophenone derivatives and substituted benzaldehydes. Microwave-assisted methods have been employed to enhance reaction efficiency and yield . Post-synthesis, characterization involves:

  • Thin-layer chromatography (TLC) for purity assessment.
  • Infrared (IR) spectroscopy to confirm carbonyl (C=O) and hydroxyl (-OH) functional groups.
  • Nuclear magnetic resonance (NMR) for structural elucidation (e.g., 1^1H and 13^{13}C signals for aromatic protons and ketone carbons) .
  • High-performance liquid chromatography (HPLC) for quantification, often using external calibration curves with reference standards .

Q. How does this compound participate in flavonoid biosynthesis, and what experimental approaches are used to study its enzymatic conversion?

Answer: this compound serves as a substrate for chalcone isomerase (CHI), which catalyzes its cyclization into (S)-flavanones, precursors for plant pigments and defense compounds. Key methodologies include:

  • pH-dependent kinetic assays to study ionization of the 2'-hydroxyl group, a prerequisite for enzymatic activity .
  • Solvent viscosity experiments to distinguish between diffusion-limited and chemically controlled steps in CHI-catalyzed reactions .
  • Isotopic labeling to track cyclization pathways and intermediates.

Q. What analytical techniques are most reliable for identifying and quantifying this compound in complex matrices?

Answer:

  • HPLC with UV/Vis detection : Retention times and spectral data (220–600 nm) are compared against authenticated standards .
  • Liquid chromatography-mass spectrometry (LC-MS) : Provides molecular ion peaks (e.g., [M+H]+^+ at m/z 241) and fragmentation patterns for structural confirmation .
  • Fourier-transform infrared (FTIR) spectroscopy : Validates hydrogen bonding and interactions in inclusion complexes (e.g., with β-cyclodextrins) .

Advanced Research Questions

Q. How does this compound inhibit CYP2B6 activity, and what are the implications for drug metabolism studies?

Answer: this compound acts as a non-competitive inhibitor of CYP2B6, impacting methadone metabolism. Key methodologies include:

  • Enzyme inhibition assays : IC50_{50} values (4.0 µM) determined using 7-ethoxy-4-trifluoromethylcoumarin (7-ETFMC) as a substrate .
  • Molecular docking : Reveals hydrogen bonding with Thr302 and aromatic interactions with Phe206/Phe297 residues in CYP2B6’s substrate-binding pocket .
  • Thermodynamic profiling : Exothermic binding suggests stable enzyme-inhibitor complexes .

Q. How do hydroxylation patterns influence the photophysical properties and photoreactivity of this compound?

Answer: Hydroxylation governs excited-state dynamics and cis-trans isomerization, critical for applications in photoswitches. Studies combine:

  • Multiconfigurational quantum mechanics (CASSCF//CASPT2) : Predicts energy barriers for isomerization in solvent environments .
  • Linear absorption spectroscopy : Correlates electronic transitions (e.g., π→π^*) with substituent effects .
  • Solvent polarity assays : Demonstrates pH- and temperature-dependent isomerization rates .

Q. What strategies enhance the solubility and stability of this compound in aqueous systems?

Answer:

  • β-Cyclodextrin inclusion complexes : Phase solubility diagrams and molecular dynamics simulations quantify binding constants (KbK_b) and thermodynamic parameters (ΔH, ΔS) .
    • Contradiction : Chalcone inclusion is exothermic, while this compound’s is endothermic due to hydroxyl group interactions .
  • Nanoparticle encapsulation : Polymeric carriers (e.g., PLGA) improve bioavailability in in vitro assays.

Q. What molecular mechanisms underlie the anti-angiogenic activity of this compound derivatives?

Answer:

  • HUVEC proliferation/migration assays : Brominated derivatives (e.g., 2-bromo-2',5'-dihydroxychalcone) inhibit endothelial cell migration by targeting VEGF-induced ERK signaling .
  • Western blotting : Validates downregulation of phosphorylated ERK1/2 and heat shock protein 90 (HSP90) .
  • Comparative SAR studies : Chloro-substituted analogs show superior activity over methoxy or methyl derivatives .

Q. How does this compound modulate GTP cyclohydrolase I (GCH-I) activity, and what are the implications for BH4 biosynthesis?

Answer:

  • Enzyme activity assays : Direct inhibition of GCH-I catalytic activity reduces tetrahydrobiopterin (BH4) production, a cofactor in nitric oxide synthesis .
  • AMPK pathway studies : Indirect effects via AMP-activated protein kinase (AMPK) activation alter cellular redox states and GCH-I expression .
  • Kinetic analysis : Competitive vs. non-competitive inhibition models are tested using purified recombinant GCH-I .

Q. Data Contradictions and Resolutions

  • Cyclodextrin binding thermodynamics : Exothermic vs. endothermic profiles highlight the role of hydroxylation in host-guest interactions .
  • CYP2B6 inhibition specificity : Structural analogs with 3-hydroxyphenyl or methoxy substituents lose inhibitory activity, emphasizing the necessity of 2,2'-di-OH groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.